molecular formula C19H26INO5S B13436506 methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13436506
M. Wt: 507.4 g/mol
InChI Key: SHWAZDVCGJVDIW-MLHJIOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic amine derivative with a stereochemically complex 8-azabicyclo[3.2.1]octane core. Key structural features include:

  • 3-Methylsulfonyloxypropyl group attached to the nitrogen atom, introducing sulfonate ester functionality that may influence solubility and metabolic stability.
  • Methyl ester at the 2-position, contributing to hydrolytic stability and bioavailability .

The compound is classified as a bulk pharmaceutical intermediate, primarily used in industrial and scientific research. Its stereochemistry ((1R,2S,3S,5S)) is critical for interactions with biological targets, though its exact pharmacological profile remains under investigation .

Properties

Molecular Formula

C19H26INO5S

Molecular Weight

507.4 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C19H26INO5S/c1-25-19(22)18-16(13-4-6-14(20)7-5-13)12-15-8-9-17(18)21(15)10-3-11-26-27(2,23)24/h4-7,15-18H,3,8-12H2,1-2H3/t15-,16+,17+,18-/m0/s1

InChI Key

SHWAZDVCGJVDIW-MLHJIOFPSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCOS(=O)(=O)C)C[C@@H]1C3=CC=C(C=C3)I

Canonical SMILES

COC(=O)C1C2CCC(N2CCCOS(=O)(=O)C)CC1C3=CC=C(C=C3)I

Origin of Product

United States

Biological Activity

Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as Iometopane or RTI-55 , is a compound of significant interest in pharmacology due to its biological activity as a dopamine reuptake inhibitor. This article explores its chemical properties, biological mechanisms, and findings from relevant studies.

  • Molecular Formula : C16H20INO2
  • Molecular Weight : 385.23997 g/mol
  • CAS Number : 133647-95-7
  • Structure : The compound features a bicyclic structure with a methyl ester and an iodine-substituted phenyl group.

Iometopane acts primarily as a selective inhibitor of the dopamine transporter (DAT). By binding to the DAT, it inhibits the reuptake of dopamine into presynaptic neurons, thereby increasing extracellular dopamine levels. This mechanism is crucial in treating conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

1. Dopamine Reuptake Inhibition

Research indicates that Iometopane effectively inhibits dopamine reuptake with a high affinity for the DAT. This property makes it a valuable tool in studying dopaminergic systems and potential therapeutic applications.

2. Neuroimaging Applications

Iometopane has been utilized as a radiolabeled tracer in positron emission tomography (PET) imaging to visualize dopamine transporter availability in the brain. Studies have shown its efficacy in mapping DAT distribution in various neuropsychiatric disorders.

Case Studies and Clinical Trials

A variety of studies have assessed the efficacy and safety of Iometopane:

StudyObjectiveFindings
Carroll et al., 2007Evaluate DAT inhibitionDemonstrated significant inhibition of dopamine reuptake in vitro.
Gao et al., 2010PET imaging studyConfirmed high specificity and sensitivity for DAT visualization in human subjects.
NIMH Repository StudyPharmacological profilingEstablished Iometopane's role in enhancing dopaminergic signaling without significant side effects.

Pharmacokinetics

The pharmacokinetic profile of Iometopane shows rapid absorption and distribution with a half-life suitable for imaging applications. Its metabolism primarily occurs through hepatic pathways, with metabolites being excreted via urine.

Safety and Toxicology

Toxicological assessments indicate that Iometopane has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate potential neurotoxic effects associated with chronic administration.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound: Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl; 3-methylsulfonyloxypropyl 457.25 (calculated) Pharmaceutical intermediate; high stereochemical specificity
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Fluorophenyl; methyl group on N 289.33 Lower lipophilicity; potential CNS activity due to fluorophenyl moiety
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 130342-80-2) 4-Chlorophenyl; methyl group on N 307.80 Studied for receptor interactions; chlorophenyl enhances electronic effects
Cocaine Hydrochloride Benzoyloxy at 3-position; methyl group on N 339.82 High affinity for dopamine/serotonin transporters; local anesthetic and stimulant
RTI-55 ([125I]-(3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester) 4-Iodophenyl; tropane backbone 419.22 Binds to dopamine (Kd = 1.83 nM) and serotonin (Kd = 0.98 nM) transporters; used in PET imaging

Substituent Effects on Pharmacological Profiles

  • 4-Iodophenyl vs. RTI-55, a tropane analog with a 4-iodophenyl group, exhibits nanomolar affinity for dopamine (hDAT) and serotonin (hSERT) transporters, suggesting the target compound may share similar binding mechanisms .
  • Nitrogen Substituents :
    • The 3-methylsulfonyloxypropyl group in the target compound introduces a polar sulfonate ester, contrasting with the methyl or benzoyloxy groups in analogs like cocaine. This may reduce metabolic degradation compared to esters .

Pharmacokinetic and Toxicological Data

  • Solubility : Cocaine analogs (e.g., methyl benzoylecgonine) show high water solubility (1800 mg/mL at 20°C), while iodophenyl derivatives like RTI-55 are less soluble due to increased hydrophobicity .
  • Metabolism : Hepatic CYP3A4 is a major metabolizer for cocaine-like compounds, but the target compound’s sulfonate group may alter metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.